

Application Notes and Protocols for Iodine-120 in Small Animal Imaging

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Compound of Interest

Compound Name:	Iodine-120
CAS No.:	15480-34-9
Cat. No.:	B1201904

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Introduction

Iodine-120 (^{120}I) is a positron-emitting radionuclide that presents a promising alternative for short-term positron emission tomography (PET) studies in small animal imaging. With a short half-life of 81.1 minutes, it is suitable for imaging rapid biological processes.^[1] This document provides detailed application notes and protocols for the use of ^{120}I in preclinical research, offering guidance on its production, radiolabeling, and application in small animal PET imaging. Due to the limited availability of established protocols specifically for ^{120}I , the following sections adapt methodologies from the more extensively studied iodine isotope, ^{124}I , while highlighting the necessary modifications for ^{120}I 's unique characteristics.

Properties of Iodine Isotopes for PET and SPECT Imaging

A comparison of the physical properties of ^{120}I with other commonly used iodine isotopes for medical imaging is crucial for selecting the appropriate radionuclide for a specific research

question.

Property	Iodine-120 (¹²⁰ I)	Iodine-124 (¹²⁴ I)	Iodine-123 (¹²³ I)	Iodine-131 (¹³¹ I)
Half-life	81.1 minutes[1]	4.18 days[2]	13.22 hours[2]	8.02 days
Decay Mode	β+	β+	Electron Capture	β-
Imaging Modality	PET	PET	SPECT[2]	SPECT/Therapy
Positron Abundance	47.9% - 55.0%[1]	22.7%	N/A	N/A
Maximum Positron Energy	4 MeV[1]	2.14 MeV	N/A	N/A
Primary Gamma Energy	511 keV (from β+)	511 keV (from β+), 603 keV	159 keV[2]	364 keV
Image Resolution (FWHM)	5.4 mm[1]	~4.5 mm	~7-10 mm	~7-10 mm

Experimental Protocols

Radionuclide Production

Iodine-120 is produced in a cyclotron via the $^{120}\text{Te}(p,n)^{120}\text{I}$ reaction on highly enriched ^{120}Te targets.[1]

Materials:

- Highly enriched $^{120}\text{TeO}_2$ target material
- Cyclotron with proton beam capabilities
- Target processing unit (for separation of ^{120}I)

Protocol:

- Prepare the enriched $^{120}\text{TeO}_2$ target.
- Irradiate the target with a proton beam in the cyclotron.
- After irradiation, transfer the target to a shielded hot cell for chemical processing.
- Separate ^{120}I from the tellurium target material. The final product is typically in the form of sodium iodide ($^{120}\text{I}[\text{NaI}]$) in a dilute sodium hydroxide solution.

Radiolabeling of Targeting Molecules with Iodine-120

The principles of radiolabeling with ^{120}I are similar to those for other radioiodine isotopes. Electrophilic substitution is a common method for labeling proteins and peptides.

Materials:

- $^{120}\text{I}[\text{NaI}]$ in 0.02 M NaOH
- Targeting molecule (e.g., antibody, peptide) in a suitable buffer (e.g., phosphate buffer, pH 7.4)
- Oxidizing agent (e.g., Iodogen®, Chloramine-T)
- Quenching solution (e.g., sodium metabisulfite)
- Purification system (e.g., size-exclusion chromatography)

Protocol (Iodogen® Method):

- Coat a reaction vial with Iodogen® (1,3,4,6-tetrachloro-3 α ,6 α -diphenylglycoluril).
- Add the targeting molecule solution to the Iodogen®-coated vial.
- Introduce the $^{120}\text{I}[\text{NaI}]$ solution to initiate the radioiodination reaction.
- Incubate the reaction mixture for a specified time (typically 5-15 minutes) at room temperature.

- Quench the reaction by transferring the mixture to a new vial containing a quenching solution.
- Purify the radiolabeled molecule using size-exclusion chromatography to remove unreacted ^{120}I and other impurities.
- Determine the radiochemical purity and specific activity of the final product.

Small Animal Preparation and Administration

Materials:

- Small animal model (e.g., mouse, rat)
- Anesthesia (e.g., isoflurane)
- Catheter for intravenous injection
- Radiolabeled ^{120}I -compound

Protocol:

- Anesthetize the animal using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance) in oxygen.
- Place a catheter in the tail vein for intravenous administration of the radiotracer.
- Administer the desired activity of the ^{120}I -labeled compound. The optimal injected dose will depend on the specific activity of the radiotracer and the imaging system's sensitivity.
- The animal should be kept warm throughout the procedure to minimize physiological stress.

PET/CT Imaging

Materials:

- Small animal PET/CT scanner
- Animal bed with temperature and respiratory monitoring

Protocol:

- Position the anesthetized animal on the scanner bed.
- Perform a CT scan for anatomical reference and attenuation correction.
- Acquire dynamic or static PET scans. Given the 81.1-minute half-life of ^{120}I , imaging should commence shortly after radiotracer administration. The total scan duration should be optimized to acquire sufficient counts while accounting for radioactive decay.
- Monitor the animal's vital signs throughout the imaging session.

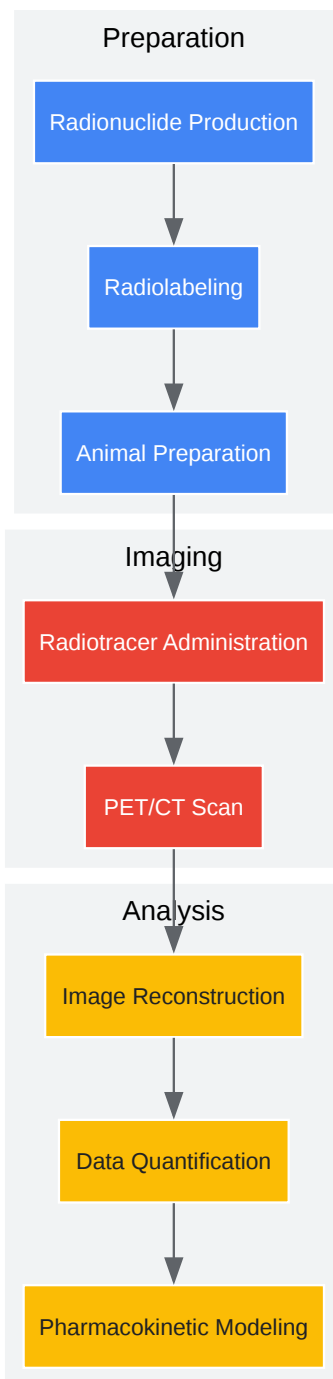
Data Analysis

Protocol:

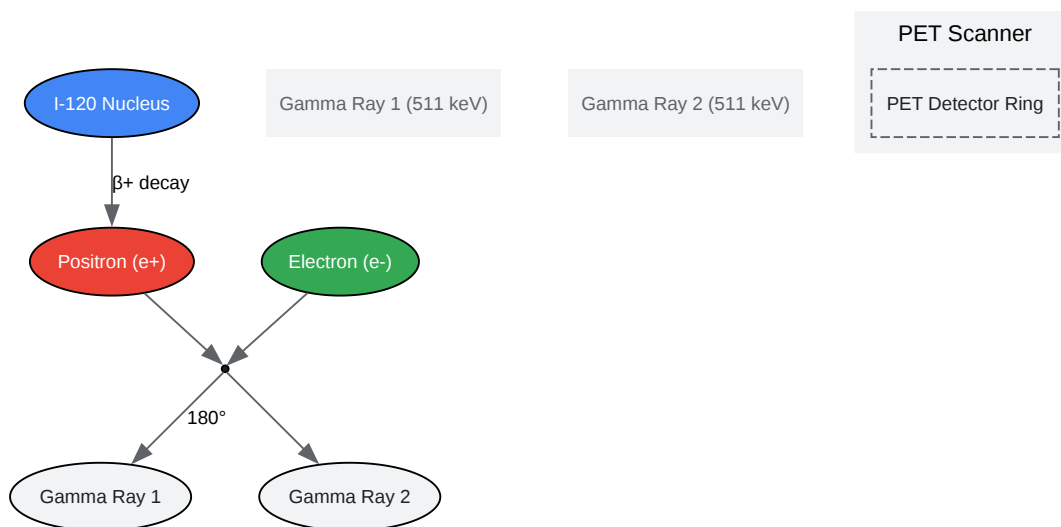
- Reconstruct the PET images using an appropriate algorithm (e.g., OSEM, MLEM), applying corrections for attenuation, scatter, and random coincidences.
- Co-register the PET and CT images.
- Draw regions of interest (ROIs) on the images corresponding to various organs and tissues.
- Quantify the radioactivity concentration in each ROI, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).
- For dynamic studies, generate time-activity curves to assess the pharmacokinetics of the radiotracer.

Visualizations

Experimental Workflow for Iodine-120 Small Animal PET Imaging



Principle of PET Imaging with Iodine-120



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References

- 1. Assessment of the short-lived non-pure positron-emitting nuclide (120)I for PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
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